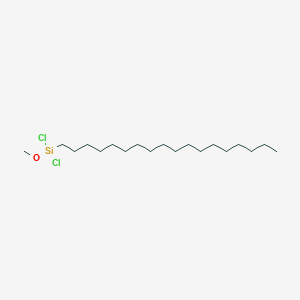

n-Octadecylmethoxydichlorosilane

Description

Properties

IUPAC Name |

dichloro-methoxy-octadecylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40Cl2OSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDOYPSSKBFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](OC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of N Octadecylmethoxydichlorosilane

Hydrolytic Reactivity and Sensitivity of n-Octadecylmethoxydichlorosilane

The primary reaction pathway for this compound is hydrolysis, which occurs upon exposure to water or atmospheric moisture. The molecule possesses three hydrolyzable groups attached to the silicon atom: two chloro groups and one methoxy (B1213986) group.

The hydrolysis process is initiated by the rapid reaction of the highly reactive silicon-chlorine (Si-Cl) bonds with water. This step produces intermediate silanol (B1196071) groups (Si-OH) and hydrochloric acid (HCl) as a byproduct. wikipedia.org The reaction can be represented as:

R-Si(OCH₃)Cl₂ + H₂O → R-Si(OCH₃)(OH)Cl + HCl

R-Si(OCH₃)(OH)Cl + H₂O → R-Si(OCH₃)(OH)₂ + HCl

Following or concurrently, the methoxy group (Si-OCH₃) also undergoes hydrolysis to yield a silanol group and methanol. This reaction is generally slower than the hydrolysis of the Si-Cl bonds and can be catalyzed by the acid (HCl) generated in the initial step.

R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH

The complete hydrolysis of this compound results in the formation of n-octadecylsilanetriol, R-Si(OH)₃. Due to the high reactivity of the Si-Cl bonds, the compound is extremely sensitive to moisture and must be handled under anhydrous conditions to prevent premature polymerization. The generation of HCl during hydrolysis makes the local environment acidic, which can influence the subsequent reaction steps and the integrity of acid-sensitive substrates. jcsp.org.pk

Formation of Covalent Bonds: Siloxane and Substrate Interactions

The silanol intermediates (n-octadecylsilanetriol) formed during hydrolysis are highly reactive and readily undergo condensation reactions to form stable covalent bonds. This process occurs in two primary ways: intermolecularly to form siloxane bridges and with hydroxyl-bearing substrates to form a durable film.

Siloxane Bond Formation: Hydrolyzed this compound molecules can react with each other in a condensation polymerization process. A silanol group on one molecule reacts with a silanol group on another, eliminating a molecule of water to form a strong, flexible siloxane (Si-O-Si) bond. wikipedia.org This intermolecular condensation leads to the formation of a cross-linked polysiloxane network. researchgate.net

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This polymerization is crucial for creating a stable, ordered monolayer on a surface.

Substrate Interactions: The primary application of this compound is the modification of surfaces. On substrates rich in hydroxyl groups (e.g., glass, silica (B1680970), mica, and certain metal oxides), the silanol groups of the hydrolyzed silane (B1218182) react with the substrate's -OH groups. This reaction forms a covalent Si-O-Substrate bond, anchoring the octadecylsilane (B103800) molecule to the surface. libretexts.org The long octadecyl chains then orient themselves away from the surface, creating a dense, hydrophobic, low-energy film.

| Step | Reactants | Products | Bond Type Formed |

| Hydrolysis | This compound, Water | n-Octadecylsilanetriol, HCl, Methanol | Si-OH (Silanol) |

| Condensation (Polymerization) | n-Octadecylsilanetriol molecules | Oligomeric/Polymeric Siloxanes, Water | Si-O-Si (Siloxane) |

| Condensation (Grafting) | n-Octadecylsilanetriol, Substrate-OH | Surface-grafted Silane, Water | Si-O-Substrate |

Reaction Kinetics of this compound Systems

The hydrolysis of the Si-Cl bonds is typically very rapid. The subsequent condensation of the resulting silanol groups to form siloxane networks or to bond to a substrate is the rate-determining step for the formation of the final film. Kinetic studies of similar acid-catalyzed hydrolysis reactions suggest that the mechanism is often bimolecular (A-2 type), where a protonated intermediate is attacked by a water molecule in the rate-limiting step. jcsp.org.pk

Several factors significantly influence the rate of these reactions:

Water Concentration: A certain amount of water is necessary to initiate hydrolysis. However, excessive water in the bulk solution can lead to premature polymerization and the formation of aggregates before surface bonding can occur.

Temperature: Higher temperatures generally increase the reaction rates of both hydrolysis and condensation.

pH/Catalyst: The HCl generated during hydrolysis acts as a catalyst for further hydrolysis and condensation. The reaction rate is therefore sensitive to the pH of the local environment. nih.gov

Substrate Nature: The density and accessibility of hydroxyl groups on the substrate surface can affect the rate of grafting.

The table below summarizes key factors that influence the reaction kinetics.

| Factor | Effect on Reaction Rate | Rationale |

| Water Availability | Increases rate up to an optimal point | Water is a necessary reactant for hydrolysis, but excess leads to bulk polymerization. |

| Temperature | Increases rate | Provides activation energy for hydrolysis and condensation reactions. |

| Acidity (pH) | Increases rate | Acid (e.g., byproduct HCl) catalyzes the condensation of silanol groups. nih.gov |

| Substrate Hydroxyl Density | Increases grafting rate | A higher concentration of reactive sites on the surface promotes bonding. |

Investigation of Byproduct Formation in Reactions Involving this compound

The reactions of this compound inherently produce several byproducts, which are a direct consequence of its hydrolytic chemistry. The formation of these byproducts is unavoidable for the desired surface modification to occur.

The principal byproducts are:

Hydrochloric Acid (HCl): Generated from the hydrolysis of the two silicon-chlorine bonds. wikipedia.org Each mole of the silane produces two moles of HCl. This byproduct significantly lowers the pH of the reaction medium, which in turn catalyzes the condensation reactions.

Methanol (CH₃OH): Formed from the hydrolysis of the silicon-methoxy bond. Each mole of the silane produces one mole of methanol.

Water (H₂O): While water is a reactant in the initial hydrolysis step, it is also a product of the subsequent condensation reactions where silanol groups combine to form siloxane or substrate bonds. wikipedia.org

The generation of HCl is a critical aspect of the reaction. While it aids in catalysis, its corrosive nature can be detrimental to acid-sensitive substrates. The presence of these byproducts must be considered when designing a surface modification process.

The following table details the origin of each major byproduct.

| Byproduct | Originating Functional Group | Reaction Type | Stoichiometry (per mole of silane) |

| Hydrochloric Acid (HCl) | Dichloro (-Cl₂) | Hydrolysis | 2 moles |

| Methanol (CH₃OH) | Methoxy (-OCH₃) | Hydrolysis | 1 mole |

| Water (H₂O) | Silanol (-OH) | Condensation | Variable (depends on degree of polymerization) |

Synthesis and Deposition Methodologies for N Octadecylmethoxydichlorosilane Based Structures

Surface Grafting Techniques of n-Octadecylmethoxydichlorosilane

Surface grafting involves the chemical attachment of molecules onto a solid substrate to modify its properties. For this compound, this is typically achieved through a "grafting-to" approach, where the intact molecule is attached to the surface via a covalent bond. numberanalytics.comnih.gov This process is highly effective on substrates rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, or other metal oxides. researchgate.netresearchgate.net

The fundamental reaction mechanism involves the hydrolysis of the silane's reactive groups followed by condensation with the surface hydroxyls. The dichlorosilane (B8785471) moiety (Si-Cl₂) is particularly reactive. In the presence of trace amounts of water, which is almost always present on a surface under ambient conditions, the chloro groups hydrolyze to form silanols (Si-OH) and hydrochloric acid (HCl). researchgate.netresearchgate.net Similarly, the methoxy (B1213986) group (Si-OCH₃) can hydrolyze to form a silanol (B1196071) and methanol, although this reaction is generally slower than the hydrolysis of the chloro group. gelest.com

These newly formed, highly reactive silanol groups on the this compound molecule then readily condense with the hydroxyl groups on the substrate, forming a highly stable and covalent siloxane bond (Si-O-Substrate). researchgate.net This anchors the n-octadecyl chain to the surface. Given that the molecule has two chloro groups and one methoxy group, it can form multiple bonds with the surface or with adjacent silane (B1218182) molecules, leading to a cross-linked and robust monolayer. The tendency for a silane to react with surface hydroxyl groups increases with the number of hydroxyl groups on the silicon atom post-hydrolysis, although this also increases the chance of self-condensation. sci-hub.se

The general reactivity order for different leaving groups on the silicon atom with hydroxylated surfaces is: Si-Cl > Si-OCH₃. gelest.com This indicates that the initial, rapid attachment is likely driven by the hydrolysis of the chlorine atoms.

Self-Assembled Monolayer (SAM) Formation Dynamics of this compound

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a surface. researchgate.net The formation of SAMs from organosilanes like this compound is a dynamic process involving several distinct stages.

The formation of this compound SAMs typically follows an island-based growth model, similar to that observed for the closely related compound octadecyltrichlorosilane (B89594) (OTS). researchgate.net The process begins with the random adsorption and pinning of individual molecules at reactive sites on the substrate. These molecules act as nucleation sites. rsc.org

Following this initial nucleation, subsequent molecules preferentially attach to the periphery of these initial sites, leading to the formation of two-dimensional, condensed-phase islands. researchgate.net These islands are characterized by a high degree of molecular order, where the long octadecyl chains are aligned. These islands then grow in size as more molecules from the solution deposit onto the substrate, a process that can be visualized with techniques like atomic force microscopy (AFM). researchgate.netresearchgate.net Studies on similar alkyltrichlorosilanes show that this island growth occurs until the islands meet and cover the entire surface. researchgate.net

The concentration of the this compound precursor in the deposition solution is a critical parameter that significantly affects the kinetics of SAM formation and the quality of the resulting monolayer. Generally, a higher concentration of the precursor leads to an increased rate of adsorption and faster surface coverage. bohrium.com

However, very high concentrations can be detrimental. Excessive precursor concentration can lead to uncontrolled polymerization in the solution (forming aggregates) before the molecules have a chance to assemble in an orderly fashion on the surface. researchgate.net This can result in a disordered, multilayer film instead of a well-defined monolayer. Conversely, a very low concentration may require impractically long deposition times to achieve full coverage. Therefore, an optimal concentration is typically sought to balance the speed of formation with the quality of the resulting film.

Table 1: Effect of Precursor Concentration on SAM Formation

| Concentration Range | Formation Kinetics | Resulting Film Quality |

|---|---|---|

| Low (<0.1 mM) | Slow, diffusion-limited growth | Highly ordered monolayer, but requires long deposition time |

| Optimal (approx. 1 mM) | Balanced nucleation and growth, complete coverage in minutes to hours | Well-ordered, dense monolayer with low defect density |

| High (>10 mM) | Rapid adsorption, potential for bulk polymerization | Disordered film, potential for multilayer formation and aggregates |

This table presents generalized findings based on studies of similar alkylsilane compounds.

During the initial stages of SAM formation, when surface coverage is low, the n-octadecyl chains have sufficient space to lie flat on the substrate surface. In this "lying-down" or disordered phase, the interaction between the alkyl chains and the substrate can be significant.

As surface coverage increases, steric hindrance between the now closely packed molecules forces the alkyl chains to reorient. The strong van der Waals forces between adjacent octadecyl chains become the dominant organizing force, compelling the chains to align and extend away from the surface in a densely packed, quasi-crystalline structure. This "standing-up" geometry is the thermodynamically favored state for a complete monolayer. This transition is critical for forming the densely packed, functional surfaces characteristic of high-quality SAMs. Studies on similar long-chain molecules show that this orientational transition is key to achieving a well-ordered film. nih.gov

Table 2: Molecular Orientation as a Function of Surface Coverage

| Surface Coverage | Molecular Orientation | Dominant Interaction |

|---|---|---|

| Low | Disordered ("Lying-down") | Molecule-Substrate |

| High | Ordered ("Standing-up") | Molecule-Molecule (van der Waals) |

Application of Sol-Gel Processing in this compound Systems

The sol-gel process is a versatile method for creating solid materials from small molecules, most commonly used for fabricating metal oxides like silica (B1680970) (SiO₂). nih.govntnu.no The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS). unm.eduyoutube.com

This compound, as an organofunctional silane, can be incorporated into sol-gel systems as a modifying agent. uni-saarland.de Its role is not typically to be the primary network-former, because as a difunctional silane (after hydrolysis of the methoxy group), it tends to form linear chains rather than a highly cross-linked 3D network.

Instead, it is co-polymerized with network-forming precursors like TEOS. The hydrolysis and condensation reactions proceed as follows:

Hydrolysis: Both the precursor (e.g., TEOS) and the this compound are hydrolyzed by adding water, often under an acid or base catalyst, to form reactive silanol (Si-OH) groups. unm.edunih.gov

Condensation: The silanol groups on the different molecules react with each other to form stable siloxane (Si-O-Si) bridges. bohrium.comuni-saarland.de

When this compound is included, its long, non-polar octadecyl chains become covalently integrated into the resulting inorganic silica network. This has a profound effect on the final material's properties, such as imparting high hydrophobicity (water-repellence) to the surface of the resulting gel or coating. It can also be used in the preparation of microencapsulated materials, where the silica shell is formed via a sol-gel process around a core material. nih.gov The use of organofunctional silanes in sol-gel formulations is a key strategy for creating organic-inorganic hybrid materials with tailored properties. google.com

Thin Film Deposition Strategies for this compound

Drop-Casting Methodologies for SAM Production

Drop-casting is a straightforward and widely utilized laboratory technique for the fabrication of Self-Assembled Monolayers (SAMs) from organosilane precursors like this compound. This method involves depositing a small volume of a dilute solution of the silane onto a substrate and allowing the solvent to evaporate, leaving behind a thin film. While simple, the quality of the resulting SAM is highly dependent on several experimental parameters that must be precisely controlled.

The process typically begins with the preparation of a solution of this compound in an anhydrous organic solvent, such as toluene (B28343) or hexane (B92381). The concentration of the silane is a critical factor; it must be high enough to ensure complete surface coverage but low enough to prevent the formation of aggregates and multilayers. The presence of a controlled amount of water is necessary to initiate the hydrolysis of the methoxy and chloro groups, which is the first step in the self-assembly process. beilstein-journals.orgnih.gov This can be managed by controlling the relative humidity of the environment or by using solvents with a known water content.

Once the solution is prepared, a droplet is carefully placed onto the cleaned and prepared substrate. The evaporation of the solvent concentrates the silane molecules at the liquid-solid interface, where they begin to organize and react with the surface hydroxyl groups. The rate of evaporation plays a significant role in the ordering of the monolayer. Slow evaporation generally allows more time for the molecules to arrange themselves into a well-ordered, crystalline-like structure.

Key parameters influencing the quality of SAMs produced by drop-casting are summarized in the table below.

| Parameter | Influence on SAM Formation | Research Findings |

| Solvent | The choice of solvent affects the solubility of the silane and its interaction with the substrate. The solvent's volatility influences the evaporation rate. | Anhydrous solvents like toluene or hexane are commonly used to control the hydrolysis reaction. |

| Concentration | Affects surface coverage and the potential for aggregate formation. | Optimal concentrations are typically in the millimolar range to achieve monolayer coverage without forming bulk polymers. |

| Humidity | Provides the necessary water for the hydrolysis of the silane headgroup. | The amount of water is crucial; too little can lead to incomplete monolayers, while too much can cause premature polymerization in solution. beilstein-journals.orgnih.gov |

| Temperature | Influences the rate of solvent evaporation and the kinetics of the surface reactions. | The growth of long-chain alkylsilane monolayers can be surprisingly faster at lower temperatures (e.g., 11 °C vs. 20 °C) under certain humidity conditions. rsc.org |

| Substrate | The substrate must have surface hydroxyl groups for covalent bonding of the silane. | Silicon wafers with a native oxide layer (SiO₂) and glass are common substrates. |

Spray-Deposition Techniques for Coating Formation

Spray-deposition is a more scalable technique suitable for coating larger and more complex surfaces with this compound. This method involves atomizing a solution of the silane into fine droplets that are then directed onto the substrate. Spray-coating can produce uniform films over large areas and offers better control over film thickness compared to simple drop-casting.

In a typical spray-deposition process, the this compound solution is fed into a nozzle where a carrier gas (e.g., nitrogen or argon) atomizes the liquid into a fine mist. These aerosolized droplets are then deposited onto the substrate. The properties of the resulting coating are determined by a combination of factors including the solution properties, spray parameters, and substrate conditions.

The hydrolysis and condensation reactions central to film formation occur as the droplets travel to the substrate and upon their impact with the surface. The controlled environment within the spray chamber, including temperature and humidity, is critical for managing these reactions. Post-deposition curing or annealing may be employed to enhance the cross-linking of the siloxane network and improve the durability of the coating.

The versatility of spray-deposition allows for its use in various configurations, including automated systems for industrial-scale production. The key parameters that govern the formation of coatings via spray-deposition are detailed in the table below.

| Parameter | Influence on Coating Formation | Research Findings |

| Nozzle Type | Determines the droplet size distribution and spray pattern. | Different nozzle designs (e.g., air-atomizing, ultrasonic) can be used to achieve specific coating characteristics. |

| Flow Rate | Affects the amount of material deposited per unit time and influences film thickness. | A consistent and controlled flow rate is essential for coating uniformity. |

| Carrier Gas Pressure | Influences the atomization process and the velocity of the droplets. | Higher pressures generally lead to finer droplets but can also increase solvent evaporation before the droplets reach the substrate. |

| Substrate Temperature | Affects solvent evaporation, surface mobility of the molecules, and reaction kinetics. | Heating the substrate can promote the condensation reactions and solvent removal, leading to a denser film. |

| Spray Distance | The distance between the nozzle and the substrate impacts the droplet velocity and the extent of solvent evaporation in-flight. | An optimal distance is required to ensure that the droplets are still wet upon impact to allow for surface spreading and reaction. |

Advanced Characterization of N Octadecylmethoxydichlorosilane Modified Surfaces and Films

Morphological and Topographical Analysis

The physical layout and surface features of the silane (B1218182) films are key to their function. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide critical insights into the nanoscale and microscale architecture of these surfaces.

Atomic Force Microscopy (AFM) is a powerful tool for investigating the nanoscale morphology of self-assembled monolayers (SAMs) formed from n-Octadecylmethoxydichlorosilane. It operates by scanning a sharp tip over the sample surface, allowing for three-dimensional imaging with very high resolution. nih.gov For silane monolayers, AFM can elucidate key characteristics such as film coverage, uniformity, and the presence of defects.

Research on similar long-chain molecules has shown that AFM can reveal the formation of highly ordered structures on various substrates. up.pt For instance, in well-formed SAMs, molecules can arrange into ordered arrays, which AFM can image directly. up.pt The analysis can determine lattice parameters and the orientation of the molecular chains. up.pt

Furthermore, AFM is instrumental in studying the dynamics of SAM formation and their mechanical properties. Techniques like nanoshaving, where the AFM tip is used to remove a small area of the monolayer, can be employed to measure the thickness of the this compound film with sub-nanometer precision. nih.gov By analyzing force-distance curves, the mechanical properties of the film, such as its stiffness and deformability, can be quantified. nih.gov This is crucial for applications where the mechanical robustness of the coating is important.

Table 1: Morphological and Mechanical Data from AFM Analysis of Alkylsilane SAMs

| Parameter | Description | Typical Findings |

|---|---|---|

| Surface Roughness (Rq or Ra) | Quantifies the vertical deviations of the surface from its ideal form. | Low roughness values (e.g., < 0.5 nm) indicate a smooth, uniform monolayer. |

| Film Thickness | The vertical height of the SAM, often measured by nanoshaving or step-height analysis. | For a fully extended octadecyl chain, the thickness is expected to be in the range of 2.0-2.5 nm. |

| Domain Size | The lateral extent of ordered regions within the monolayer. | Can range from nanometers to micrometers, depending on deposition conditions. |

| Lattice Spacing | The distance between adjacent molecules in an ordered array. | High-resolution imaging can reveal hexagonal packing with specific intermolecular distances. up.pt |

| Young's Modulus | A measure of the stiffness of the film, derived from force spectroscopy. | Provides insight into the packing density and mechanical stability of the SAM. nih.gov |

This table provides illustrative data based on typical findings for long-chain alkylsilane self-assembled monolayers.

Scanning Electron Microscopy (SEM) provides complementary information to AFM, offering a broader view of the surface topography. SEM uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a specimen. The signals derived from electron-sample interactions reveal information about the sample including external morphology (topography), and chemical composition. wur.nl

For surfaces modified with this compound, SEM is primarily used to:

Assess large-area uniformity: SEM can quickly scan large areas (from micrometers to millimeters) to identify large-scale defects, such as cracks, pinholes, or areas of incomplete coverage that might be missed by the more localized scanning of AFM.

Determine elemental composition: When coupled with Energy-Dispersive X-ray Spectrometry (EDX or EDS), SEM can perform elemental analysis. wur.nl By detecting characteristic X-rays emitted from the sample, EDX can confirm the presence of silicon, carbon, and oxygen, consistent with the this compound coating. Elemental mapping can further show the distribution of these elements across the surface, verifying the homogeneity of the film. wur.nl Backscattered electron imaging can also provide compositional contrast, as the signal intensity is dependent on the atomic number of the elements in the sample. wur.nl

Spectroscopic Characterization of Chemical Identity and Bonding

While microscopy reveals the physical structure of the film, spectroscopy is required to confirm its chemical identity, bonding state, and orientation.

Infrared (IR) spectroscopy is a cornerstone technique for confirming the successful deposition and chemical structure of this compound films. By measuring the absorption of infrared radiation by the sample, specific molecular vibrations can be identified, which correspond to the functional groups present. Fourier Transform Infrared (FTIR) spectroscopy is the most common method due to its high signal-to-noise ratio and speed. researchgate.net

For thin films on reflective substrates (like silicon or gold), surface-sensitive techniques such as Attenuated Total Reflection (ATR)-FTIR and grazing angle or p-polarized external-reflection spectroscopy are employed to enhance the signal from the monolayer while minimizing interference from the bulk substrate. researchgate.net

The key vibrational bands for an this compound film include:

C-H Stretching: The long octadecyl chains give rise to strong symmetric (νs) and asymmetric (νas) stretching vibrations of the methylene (B1212753) (-CH2-) and methyl (-CH3) groups in the 2800-3000 cm⁻¹ region. The exact peak positions can provide information about the conformational order (packing) of the alkyl chains. Highly ordered, all-trans chains exhibit peaks at lower wavenumbers (e.g., ~2918 cm⁻¹ and ~2850 cm⁻¹) compared to disordered, gauche-conformed chains.

Si-O Stretching: The formation of a polysiloxane network (Si-O-Si) on the surface, resulting from the hydrolysis and condensation of the dichlorosilane (B8785471) groups, is evidenced by a broad and strong absorption band typically found between 1000 and 1200 cm⁻¹. researchgate.net The presence of residual Si-OCH₃ (methoxy) groups or Si-OH (silanol) groups can also be detected.

Table 2: Characteristic IR Absorption Frequencies for this compound Films

| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Significance |

|---|---|---|---|

| ~2954 | νas(CH₃) | Asymmetric C-H Stretch | Confirms presence of terminal methyl groups. |

| ~2918 - 2925 | νas(CH₂) | Asymmetric C-H Stretch | Indicates presence of alkyl chains. Position sensitive to conformational order. |

| ~2873 | νs(CH₃) | Symmetric C-H Stretch | Confirms presence of terminal methyl groups. |

| ~2850 - 2855 | νs(CH₂) | Symmetric C-H Stretch | Indicates presence of alkyl chains. Position sensitive to conformational order. |

| ~1468 | δ(CH₂) | Methylene Scissoring | Confirms presence of alkyl chains. |

| ~1000 - 1200 | ν(Si-O-Si) | Si-O-Si Stretch | Broad band indicating the formation of a cross-linked polysiloxane network on the substrate. researchgate.net |

This table presents expected peak positions. Actual values can vary based on the substrate, film quality, and measurement technique.

While primarily a solution-state technique, solid-state NMR can be used to characterize bulk modified materials. For the precursor molecule itself, solution-state NMR is essential for quality control.

¹H NMR: The proton NMR spectrum of this compound provides a clear fingerprint of the molecule. It would show distinct signals for the protons in different chemical environments: a singlet for the methoxy (B1213986) (-OCH₃) protons, and a series of multiplets for the methylene (-CH₂-) groups of the long alkyl chain, including a characteristic triplet for the terminal methyl (-CH₃) group. The integration of these signals confirms the ratio of the different proton types in the molecule.

²⁹Si NMR: Silicon-29 NMR is a highly specific probe for the silicon environment, though it is a low-sensitivity nucleus. huji.ac.il For the this compound precursor, a single resonance would be expected in the chemical shift range characteristic of dichlorosilanes. Upon hydrolysis and condensation on a surface, this signal would shift significantly to a region corresponding to silicon atoms with one, two, or three siloxane (Si-O-Si) bonds, providing direct evidence of the surface reaction and the degree of cross-linking. The chemical shift range for silicon is wide, making it very sensitive to the local bonding environment. huji.ac.il

Table 3: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Comments |

|---|---|---|---|---|

| ¹H | -CH₃ (terminal) | ~0.88 | Triplet | From the end of the octadecyl chain. |

| ¹H | -(CH₂)₁₅- (bulk) | ~1.25 | Broad Multiplet | The bulk of the overlapping methylene protons. |

| ¹H | -CH₂-Si | ~1.1 - 1.5 | Multiplet | Methylene group adjacent to the silicon atom. |

| ¹H | -OCH₃ | ~3.5 - 4.0 | Singlet | Methoxy group protons attached to silicon. |

| ²⁹Si | R-Si(Cl₂)OCH₃ | +10 to -10 | Singlet | Precursor molecule. Shift depends on substituents. |

| ²⁹Si | R-Si(O-Si)₃ | -55 to -70 | Broad Signal | Fully condensed silicon (T³) in a solid-state film. |

Chemical shifts are approximate and can vary based on solvent and measurement conditions. ²⁹Si shifts are referenced to TMS.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an indispensable surface-sensitive technique for analyzing the elemental composition and chemical bonding states of the top few nanometers of a material. ugent.be It is ideally suited for characterizing thin films like those made from this compound. chemrxiv.org

XPS analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For an this compound modified surface, XPS provides:

Elemental Composition: Survey scans detect all elements present on the surface (except H and He), confirming the presence of Carbon (C), Silicon (Si), and Oxygen (O) from the SAM and the underlying substrate. The absence or presence of Chlorine (Cl) can indicate unreacted or partially hydrolyzed precursor molecules.

Chemical State Analysis: High-resolution scans of individual elemental peaks provide detailed chemical bonding information. nih.gov

C 1s: The C 1s spectrum can be deconvoluted into components representing the aliphatic carbons (C-C/C-H) of the octadecyl chain (~285.0 eV) and the carbon directly bonded to silicon (Si-C) at a slightly lower binding energy. chemrxiv.org

Si 2p: The Si 2p peak is highly informative. Its binding energy distinguishes between the Si-C bond and the Si-O bonds formed with the substrate and between adjacent silane molecules (Si-O-Si). The position (~102-103 eV) confirms the formation of a silicate/polysiloxane layer. nih.gov

O 1s: The O 1s spectrum helps to characterize the oxygen-containing species, primarily the Si-O-Si network and Si-O-substrate bonds.

Film Thickness and Orientation: By using Angle-Resolved XPS (ARXPS), where the take-off angle of the detected electrons is varied, the thickness of the silane layer can be determined non-destructively. unica.itmdpi.com

Table 4: Typical XPS Binding Energies for Silane Monolayers

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Significance |

|---|---|---|---|

| C 1s | C-C, C-H | ~285.0 | Aliphatic carbons of the octadecyl chain. chemrxiv.org |

| C 1s | Si-C | ~284.3 - 284.7 | Carbon directly bonded to the silicon atom. |

| Si 2p | Si-C | ~100 - 101 | Silicon bonded to the alkyl chain. |

| Si 2p | Si-O (Siloxane) | ~102 - 103.5 | Silicon in the cross-linked Si-O-Si network. nih.gov |

| O 1s | Si-O-Si / Si-O-Substrate | ~532 - 533 | Oxygen within the polysiloxane network and bonded to the substrate. |

| Cl 2p | Si-Cl | ~200 - 201 | Indicates presence of unreacted precursor on the surface. |

Binding energies are approximate and can shift depending on the specific chemical environment, substrate, and instrument calibration.

Sum Frequency Generation (SFG) Spectroscopy

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, non-linear optical technique ideal for probing the molecular structure and orientation of molecules at interfaces. tandfonline.com It provides detailed information on the conformational order of the n-octadecyl chains in films derived from this compound. The technique involves overlapping a tunable infrared (IR) laser beam and a fixed-frequency visible laser beam at the surface. tandfonline.com A third beam is generated at the sum frequency, and its intensity is measured. When the IR frequency is resonant with a molecular vibration of the surface molecules, the SFG signal is significantly enhanced. nih.gov

For an this compound self-assembled monolayer (SAM), SFG analysis focuses on the C-H stretching region (approximately 2800–3000 cm⁻¹) of the octadecyl chains. The key vibrational modes observed are the symmetric (r⁺) and asymmetric (r⁻) stretching of the terminal methyl (CH₃) groups, and the symmetric (d⁺) and asymmetric (d⁻) stretching of the methylene (CH₂) groups along the alkyl chain.

The relative intensities of these peaks provide a direct measure of the conformational order. A well-ordered, all-trans conformation (gauche-free) of the alkyl chains results in strong signals from the terminal CH₃ groups and weak or absent signals from the CH₂ groups due to the inversion symmetry of the trans-chain. gelest.com Conversely, the presence of significant gauche defects disrupts this symmetry, leading to a noticeable increase in the intensity of the CH₂ peaks. laboratuar.com Therefore, the ratio of the CH₂ to CH₃ peak intensities is a critical parameter for quantifying the molecular order of the film. gelest.com Studies on similar long-chain alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), show that the orientation of the terminal methyl groups is typically tilted at angles less than 30 degrees with respect to the surface normal, indicating a high degree of ordering. laboratuar.com

SFG can be performed in situ, allowing for the investigation of the film's molecular structure in contact with different environments, such as air or water. gelest.combenjaminobdyke.com This is crucial for understanding how the surrounding medium affects the conformation and stability of the hydrophobic layer.

Film Thickness and Optical Property Measurements

Ellipsometry for Film Thickness Determination

Ellipsometry is a highly sensitive, non-destructive optical technique used to determine film thickness and optical constants (refractive index n and extinction coefficient k). nih.gov It measures the change in the polarization state of light upon reflection from a sample surface. ncsu.edu Linearly polarized light is directed onto the surface at an oblique angle, and the reflected, now elliptically polarized light, is analyzed. The measurement yields two parameters, Psi (Ψ) and Delta (Δ), which are related to the complex Fresnel reflection coefficients of the surface. nih.gov

For a surface modified with this compound, a structural model is built in the analysis software. This model typically consists of the substrate (e.g., silicon with a native oxide layer) and the n-octadecylsilane film on top. By fitting the model-generated Ψ and Δ values to the experimental data, the thickness of the silane layer can be precisely determined, often with sub-nanometer resolution. mdpi.com Since the alkyl chain of this compound is transparent in the visible range, its extinction coefficient (k) is assumed to be zero. mdpi.com

The thickness of a self-assembled monolayer (SAM) of a C18 silane like this is expected to be in the range of 2-3 nanometers, consistent with the length of the octadecyl chain. Ellipsometry can confirm the formation of a uniform monolayer and can also be used to study the kinetics of the film's self-assembly process in situ.

Table 1: Representative Ellipsometry Data for a Silane Film

| Parameter | Description | Typical Value |

| Film Thickness (d) | The calculated thickness of the this compound layer. | 2.5 ± 0.2 nm |

| Refractive Index (n) at 633 nm | The refractive index of the organic film. | 1.45 - 1.50 |

| Extinction Coefficient (k) at 633 nm | The absorption characteristic of the film (zero for transparent films). | 0 |

| Mean Squared Error (MSE) | A measure of the goodness of fit between the model and experimental data. | < 5 |

Surface Wettability and Energy Assessments

Water Contact Angle Measurements and Analysis

Water contact angle (WCA) measurement is a straightforward method to quantify the hydrophobicity of a surface. acs.org It involves depositing a droplet of water on the surface and measuring the angle formed at the three-phase (solid-liquid-air) contact line. ccl.net Surfaces modified with this compound are expected to be highly hydrophobic due to the low surface energy of the densely packed octadecyl chains.

The resulting self-assembled monolayer effectively shields the polar hydroxyl groups of the underlying substrate, presenting a non-polar, "wax-like" surface to the environment. This leads to high static water contact angles, typically exceeding 110°. In some cases, when applied to a micro- or nanostructured surface, the combination of the low-energy chemistry and surface roughness can lead to superhydrophobicity, with contact angles greater than 150°. researchgate.net

Dynamic contact angles—the advancing (θ_adv) and receding (θ_rec) angles—are also measured to characterize the surface more completely. The advancing angle is measured as the droplet volume is increased, while the receding angle is measured as it is decreased. The difference between these two values is the contact angle hysteresis, which provides information about surface roughness, chemical heterogeneity, and droplet adhesion. A low hysteresis indicates a smooth, chemically homogeneous surface with low water adhesion.

Table 2: Water Contact Angle Data on Modified Surfaces

| Surface Type | Static WCA (°) | Advancing WCA (θ_adv) (°) | Receding WCA (θ_rec) (°) | Contact Angle Hysteresis (°) | Reference |

| Uncoated PDMS | 116.7 ± 2.2 | - | - | - | |

| HMDS-Modified Nanoporous Alumina | 153.2 ± 2.0 | - | - | - | researchgate.net |

| n-Octadecylsilane on Smooth Silicon | ~110 - 115 | ~112 | ~108 | ~4 | (Typical) |

| Fluorinated Surfactant Modified Enamel | ~115 - 125 | - | - | - | researchgate.net |

Surface Free Energy Determination

Surface free energy (SFE) is a thermodynamic property that quantifies the excess energy at the surface of a material compared to the bulk. tandfonline.com It is a key factor governing wettability and adhesion. For solid surfaces, SFE cannot be measured directly but is calculated from the contact angles of several well-characterized probe liquids with different polarities (e.g., water, diiodomethane). tvfinc.com

By measuring the contact angles of these liquids on the this compound-modified surface, the total SFE (γ_s) can be determined using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Lewis Acid-Base approach. These models deconstruct the total SFE into components, typically a dispersive component (γ_s^d) and a polar component (γ_s^p). The dispersive component arises from van der Waals forces, while the polar component accounts for dipole-dipole, hydrogen bonding, and other polar interactions.

The formation of a dense monolayer from this compound drastically reduces the SFE of a high-energy substrate like glass or silicon oxide. The modification effectively masks the polar surface groups, leading to a significant decrease in the polar component of the SFE. The resulting surface is dominated by the low-energy, non-polar interactions of the hydrocarbon chains.

Table 3: Representative Surface Free Energy Data

| Surface | Dispersive Component (γ_s^d) (mN/m) | Polar Component (γ_s^p) (mN/m) | Total Surface Free Energy (γ_s) (mN/m) | Reference |

| Untreated Glass Beads | 44.5 | 37.1 | 81.6 | |

| Silanized Glass Beads | 36.3 | 2.1 | 38.4 | |

| n-Octadecylsilane Modified Surface | ~22-24 | < 1 | ~22-24 | (Typical) |

Other Relevant Characterization Techniques (e.g., Hydrostatic Pressure Tests)

Beyond surface-specific chemical and optical characterization, assessing the mechanical and environmental stability of the modified surface is crucial for practical applications.

Hydrostatic Pressure Test: This test is particularly relevant for hydrophobic and superhydrophobic coatings intended for submerged applications. ncsu.edu It measures the ability of the surface to resist water penetration under pressure. benjaminobdyke.com For a surface modified with this compound, which creates a water-repellent air-water interface, the hydrostatic pressure test determines the critical pressure at which water will overcome the capillary forces and displace the trapped air layer, leading to a wetting transition. The stability of the superhydrophobic state generally decreases as hydrostatic pressure increases. The test involves subjecting the coated material to a column of water of a specific height for a set duration, monitoring for any leakage. benjaminobdyke.com This provides a measure of the coating's durability and longevity in underwater environments. ncsu.edu

Adhesion Tests: The durability of the silane film is fundamentally dependent on its adhesion to the substrate. The covalent Si-O-Si bonds formed between the silane and a hydroxylated surface provide strong adhesion. Standard methods like the tape test (e.g., ASTM D3359) can be used to assess the interfacial bonding strength. ccl.net In this test, a pressure-sensitive tape is applied over a cross-hatched area of the coating and then rapidly pulled off. The amount of coating removed provides a qualitative or quantitative measure of adhesion. For a properly formed silane monolayer, excellent adhesion with no delamination is expected. tandfonline.comnih.gov

Academic Applications and Performance Evaluation of N Octadecylmethoxydichlorosilane Modified Materials

Engineering Hydrophobic and Superhydrophobic Surfaces

The creation of surfaces that repel water is of immense interest for applications ranging from self-cleaning coatings to moisture-resistant electronics. n-Octadecylmethoxydichlorosilane is a reactive silane (B1218182) used in surface modification to impart hydrophobicity. It belongs to a class of compounds that can covalently bond to surfaces possessing hydroxyl (-OH) groups, such as glass, silicon wafers, and various metal oxides.

The molecule features a long, 18-carbon alkyl chain (octadecyl group) which is inherently nonpolar and thus water-repellent. It also contains a methoxy (B1213986) (-OCH3) group and two chlorine atoms attached to the silicon atom. These reactive groups allow the molecule to anchor to the substrate. Specifically, the chloro- and methoxy-silyl groups react with surface hydroxyls (and ambient moisture), leading to the formation of stable siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules. This process results in a dense, chemically-grafted monolayer of outwardly-oriented, hydrophobic octadecyl chains.

Compared to the more common octadecyltrichlorosilane (B89594) (OTS), this compound offers a modified reactivity profile while maintaining the hydrophobizing effect of the C18 chain, but with a reduced liberation of hydrochloric acid (HCl) as a byproduct. gelest.com

Design Principles for Tailored Wettability

Tailoring the wettability of a surface, from hydrophilic to superhydrophobic, relies on precise control over its chemistry and topography. The use of this compound directly addresses the chemical component by fundamentally lowering the surface energy.

The design principle involves an irreversible chemisorption process where the silane reacts with the substrate. The dichlorosilane (B8785471) and methoxysilane (B1618054) functionalities are hydrolytically sensitive, reacting rapidly with surface moisture and hydroxyl groups. gelest.com This reaction forms a self-assembled monolayer (SAM), where the long octadecyl chains pack together, creating a low-energy, "wax-like" surface. The degree of hydrophobicity achieved can be tuned by controlling the reaction conditions, such as deposition time, solvent, temperature, and substrate preparation, which influence the packing density and order of the alkyl chains in the SAM. For superhydrophobicity, this chemical modification must be paired with a specific physical surface structure.

Role of Surface Roughness and Energy in Superhydrophobicity

A surface modified with this compound is hydrophobic due to the low surface energy of the terminal methyl (-CH3) groups of the octadecyl chains. However, to achieve superhydrophobicity—defined by a water contact angle (WCA) greater than 150° and a low sliding angle (<10°)—both low surface energy and a hierarchical surface roughness are essential. lsu.eduresearchgate.net

The principle is described by the Cassie-Baxter model. When a surface has a specific micro- and nano-scale roughness, the modified low-energy coating prevents water from fully penetrating the surface asperities. Instead, air gets trapped within the rough structures, creating a composite interface of solid and air. lsu.edu Since the water droplet rests partially on a cushion of air, the contact area between the liquid and the solid is minimized, leading to a very high contact angle and easy roll-off. lsu.eduaps.org Therefore, the role of this compound is to provide the requisite low surface energy, which, when applied to a pre-textured surface, enables the superhydrophobic state. Molecular dynamics studies confirm that for a given low-energy surface chemistry, the contact angle increases significantly with the root-mean-square roughness amplitude of the surface. aps.orgarxiv.org

Quantum Fluctuation Effects and Van der Waals Interactions in Superhydrophobic Systems

At a fundamental level, the interactions governing surface properties are dictated by quantum mechanics. The van der Waals (vdW) forces, which arise from quantum fluctuations leading to transient dipoles, are critical in understanding the behavior of superhydrophobic systems. The long, nonpolar octadecyl chains grafted by this compound interact with each other and with adjacent water molecules primarily through these vdW forces.

Recent theoretical work suggests that the confinement of quantum fluctuations, for instance within the nanoscale air pockets (cavities) of a superhydrophobic surface, can modify intermolecular interactions. arxiv.org These cavity-induced quantum effects can lead to novel many-body vdW interactions that are not simply pairwise additive. arxiv.org This could potentially influence the stability of the trapped air layer (plastron) and the precise nature of the slip boundary condition at the interface. While research in this area is still emerging, it points to a deeper, quantum-level understanding of why these surfaces are so effective at repelling water, moving beyond classical thermodynamic models. arxiv.org

Durability and Long-Term Stability of Hydrophobic Coatings

A major challenge for the practical application of hydrophobic coatings is their long-term durability. nih.govosti.gov Coatings based on silanes like this compound rely on the integrity of the siloxane bonds anchoring the hydrophobic molecules to the substrate.

Studies on similar organosilane coatings, such as those from octadecyltrimethoxysilane (B1207800) (ODTMS), reveal that long-term immersion in water can lead to a gradual degradation of hydrophobicity. mdpi.com This deterioration is often attributed to the hydrolysis of the Si-O-Si network, which breaks the bond between the coating and the substrate, allowing the coating to be slowly removed. nih.govmdpi.com The stability is therefore highly dependent on the initial quality of the self-assembled monolayer and the chemistry of the underlying substrate. For example, creating intermediate layers or using multi-component silane systems can sometimes improve stability. mdpi.com

Table 1: Illustrative Durability of an Octadecyl-Silane Coating on Aluminum Alloy This table presents data adapted from a study on a similar compound, Octadecyltrimethoxysilane (ODTMS), to illustrate the typical degradation profile of such coatings upon water immersion.

| Immersion Time (hours) | Water Contact Angle (°) |

| 0 | ~105 |

| 200 | ~100 |

| 400 | ~95 |

| 600 | ~92 |

| 800 | ~90 |

| Source: Adapted from Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface, MDPI. mdpi.com |

Performance in Anti-Icing and Anti-Corrosion Contexts

The properties of surfaces modified with this compound are highly relevant for anti-icing and anti-corrosion applications.

Anti-Icing: Superhydrophobic surfaces can exhibit significant anti-icing performance. mdpi.com By repelling water droplets, they can delay the initial formation of ice. mdpi.com Furthermore, because ice forms on top of a trapped air layer with minimal contact to the solid substrate, the adhesion strength of the ice is drastically reduced. researchgate.net This makes ice removal much easier, requiring significantly less force. However, it is noted that anti-icing capability is not solely dependent on hydrophobicity but also on the specific size and shape of the surface textures. bohrium.com

Anti-Corrosion: A key mechanism for corrosion is the interaction of a metal surface with an aqueous electrolyte. A dense, superhydrophobic coating acts as a physical barrier, preventing the corrosive medium from reaching the substrate. mdpi.com The trapped air layer in a superhydrophobic surface provides an additional barrier to protect the underlying material. mdpi.com However, the long-term corrosion protection is linked to the durability of the coating. If the hydrophobic layer degrades or the air layer becomes displaced over time, the protective effect is lost. mdpi.com

Table 2: Example of Ice Adhesion Reduction on Hydrophobic Surfaces This table shows data for different hydrophobic coatings on stainless steel, demonstrating the potential for reduced ice adhesion.

| Coating Type | Ice Adhesion Reduction (Tangential) |

| Si-based and F-containing compounds | 72.11% |

| Si-based and PTFE compounds | 94.20% |

| Source: Adapted from Anti-icing performance of hydrophobic coatings on stainless steel surfaces, ResearchGate. researchgate.net |

Drag Reduction Phenomena in Fluid Dynamics

In fluid dynamics, friction between a moving surface and a liquid creates drag. Superhydrophobic surfaces, such as those that can be created using this compound in combination with a rough substrate, can significantly reduce this frictional drag. doi.org

The mechanism relies on the formation of a stable air layer (plastron) at the solid-liquid interface. This layer creates a slip boundary condition, where the liquid flows over a low-friction air cushion instead of the solid surface. This reduces the velocity gradient near the wall, which in turn lowers the wall shear stress and results in a net drag reduction. doi.org Experimental and simulation studies on micro-structured surfaces have demonstrated significant drag reduction rates. For instance, rheometer tests on a microstructure surface revealed a drag reduction of over 14%. doi.org This effect has major implications for improving the energy efficiency of marine vessels and other underwater vehicles. doi.orgresearchgate.net

Integration in Nanotechnology and Advanced Materials Development

This compound is a reactive organosilane that plays a significant role in the fields of nanotechnology and advanced materials. Its unique molecular structure, featuring a long C18 alkyl chain and reactive dichlorosilane headgroup, allows for the formation of robust, well-ordered self-assembled monolayers (SAMs) on various hydroxylated substrates. This capability is harnessed to precisely control surface properties at the nanoscale, leading to innovations in nanopatterning, composite materials, and complex multilayered structures.

The creation of nanopatterned surfaces is fundamental to advancements in electronics, photonics, and biotechnology. This compound is instrumental in this area through its use in soft lithography techniques. The process involves the spontaneous formation of a dense, hydrophobic monolayer on a substrate like silicon oxide. This SAM can then act as an ultrathin resist layer.

The fabrication process typically involves these steps:

SAM Formation: The substrate is exposed to a solution of this compound. The methoxydichlorosilyl groups react with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. The long octadecyl chains align due to van der Waals interactions, creating a highly ordered and dense film.

Patterning: Techniques such as microcontact printing or electron beam lithography are used to selectively remove or modify portions of the SAM, creating a chemical pattern of hydrophobic and hydrophilic regions.

Etching or Deposition: The patterned SAM can then guide the subsequent deposition of other materials or act as a mask during a chemical etching process, transferring the nanoscale pattern to the underlying substrate.

The quality of the resulting nanopatterns is highly dependent on the order and packing density of the this compound monolayer. The long alkyl chain is crucial for forming a well-defined and resilient resist layer.

In the realm of composite materials, this compound serves as a critical surface modification agent, particularly for inorganic fillers like silica (B1680970) that are incorporated into polymer matrices. The primary challenge in developing such composites is the inherent incompatibility between the hydrophilic filler and the hydrophobic polymer, which can lead to poor dispersion, weak interfacial adhesion, and compromised material properties.

By treating silica particles with this compound, their surface chemistry is fundamentally altered. The silane's reactive headgroup bonds to the silica surface, while the long, nonpolar octadecyl chain extends outward, creating an organic, hydrophobic layer. This modification has several benefits:

Improved Filler Dispersion: The hydrophobic surface of the treated silica particles reduces their tendency to agglomerate within the nonpolar polymer matrix, leading to more uniform dispersion.

Enhanced Interfacial Adhesion: The alkyl chains of the silane can physically entangle with the polymer chains, strengthening the bond between the filler and the matrix. This improved adhesion allows for more effective stress transfer from the polymer to the reinforcing filler.

Tailored Material Properties: The enhanced compatibility and adhesion result in composites with superior mechanical strength, thermal stability, and barrier properties.

The table below summarizes typical enhancements observed in polymer-silica composites when silica is surface-treated with organosilanes like this compound.

| Property | Unmodified Silica Composite | This compound Modified Silica Composite |

| Tensile Strength | Lower | Significantly Increased |

| Thermal Stability | Moderate | Improved |

| Water Absorption | Higher | Reduced |

| Filler Dispersion | Prone to Agglomeration | Homogeneous |

By forming a well-defined SAM on a substrate, it creates a new surface with predictable and controlled properties, primarily high hydrophobicity and low surface energy. This initial layer can then dictate the assembly and orientation of subsequent layers. For example, in organic electronics, controlling the interface between a dielectric layer and a semiconductor layer is crucial for device performance. A SAM of this compound can be used to:

Promote Desired Molecular Orientation: The hydrophobic surface can influence the crystal growth and orientation of overlying organic semiconductor molecules, which can enhance charge mobility.

Act as an Adhesion Promoter: In some cases, the monolayer can improve the adhesion of a subsequently deposited layer.

Create a Dielectric Barrier: The dense, non-polar nature of the SAM can serve as an ultrathin dielectric or barrier layer, preventing charge leakage or chemical interactions between adjacent layers.

The ability to engineer interfaces with molecular precision using organosilanes like this compound is a key enabler for the development of complex, high-performance multilayered systems.

Surface Modification for Biointerfacial Science and Biomedical Engineering (Focus on surface properties and control of interactions)

The interaction between a material and a biological environment is governed by the material's surface properties. This compound is employed to create well-defined surfaces that can control these interactions, with applications ranging from fundamental studies of protein adsorption to the development of antimicrobial materials.

The primary effect of treating a surface with this compound is a dramatic change in its wettability and surface energy. The long, saturated hydrocarbon chains of the self-assembled monolayer create a densely packed, non-polar interface that repels water. This high degree of hydrophobicity is crucial for controlling biological interactions.

Protein Adsorption: Protein adhesion is often the first event that occurs when a material is exposed to a biological fluid. Hydrophobic surfaces, like those created by this compound, tend to promote the adsorption of proteins through hydrophobic interactions. By creating surfaces with a known and controlled hydrophobicity, researchers can systematically study how proteins adsorb and denature on these interfaces.

Cell Adhesion: The behavior of cells on a surface is also heavily influenced by its chemistry. While some cell types may adhere poorly to highly hydrophobic surfaces, this property can be used to direct cell attachment to specific patterned regions.

The table below illustrates the typical change in surface properties of a glass slide after modification with this compound.

| Surface Property | Unmodified Glass | This compound Modified Glass |

| Water Contact Angle | < 20° (Hydrophilic) | > 100° (Hydrophobic) |

| Surface Energy | High | Low |

| Primary Interaction | Polar, Hydrogen Bonding | Non-polar, van der Waals |

Biomaterial-associated infections are a significant challenge in medicine. One strategy to combat this is to create surfaces that resist bacterial colonization. bris.ac.uk While some organosilanes are designed with cationic groups to actively kill bacteria through membrane disruption, this compound contributes to antimicrobial properties primarily through a passive, anti-fouling mechanism. scispace.commdpi.com

The mechanism is based on the principle of hydrophobicity. Bacterial adhesion to surfaces is a complex process, but the initial attachment can be significantly hindered on surfaces that resist wetting. scispace.commdpi.com The low surface energy and water-repellent nature of a surface coated with this compound make it difficult for bacteria to gain a foothold. By preventing the initial adhesion of bacteria, the subsequent formation of a dangerous biofilm can be avoided. researchgate.net

It is important to note that this "contact-killing" mechanism differs from that of other antimicrobial agents that leach from the surface or possess inherent biocidal chemical groups. gelest.comjcimcr.org The antimicrobial effect of an this compound monolayer is directly related to its surface structure and resulting hydrophobicity, which creates an environment that is unfavorable for microbial attachment. bris.ac.uk While some studies have explored various organosilane products for sustained antimicrobial activity, the effectiveness can be influenced by factors such as the specific product, application method, and the type of surface it is applied to. jcimcr.orgnih.gov

Theoretical Modeling and Computational Studies on N Octadecylmethoxydichlorosilane Systems

Ab Initio Calculations and Quantum Chemical Modeling

Ab initio calculations, which are based on first principles of quantum mechanics, and other quantum chemical methods are powerful tools for elucidating the electronic structure, geometry, and reactivity of n-Octadecylmethoxydichlorosilane and its interactions with surfaces. While direct ab initio studies on this compound are not extensively documented in public literature, a wealth of information can be inferred from computational studies on analogous and related molecules, such as other dichlorosilanes and trichlorosilanes. nasa.gov

Quantum chemical modeling has been instrumental in understanding the hydrolysis of the Si-Cl bonds, a critical initial step in the formation of siloxane networks. nih.gov For related chlorosilanes, ab initio methods like the complete-active-space self-consistent-field (CASSCF) and coupled-cluster (CCSD(T)) methods have been employed to determine the geometries of reactants, transition states, and products, as well as their vibrational frequencies. nasa.gov These calculations provide crucial data for understanding reaction pathways and for calculating reaction rate coefficients. nasa.gov

For instance, quantum-chemical modeling of the hydrosilylation reaction of triethoxysilane (B36694) has been performed using density functional theory (DFT) to predict the possible directions of the reaction. lp.edu.ua Such studies can reveal the subtle interplay of electronic and steric effects that govern the reactivity of the silane (B1218182) headgroup. In the context of this compound, these models can predict the stepwise hydrolysis of the two chloro groups and the subsequent condensation reactions.

The following table summarizes typical parameters obtained from quantum chemical calculations for related silane molecules, which are analogous to what would be determined for this compound.

| Parameter | Typical Method | Relevance to this compound |

| Reactant & Product Geometries | CASSCF, DFT | Predicts the 3D structure of the molecule and its hydrolyzed forms. |

| Vibrational Frequencies | CASSCF, DFT | Used to identify transition states and calculate zero-point energies. nasa.gov |

| Reaction Energetics | CCSD(T), DFT | Determines the energy barriers for hydrolysis and condensation reactions. nasa.gov |

| Partial Atomic Charges | Mulliken, NBO analysis | Helps in understanding the reactivity of the silicon atom and the leaving groups. |

Kinetic Theory of Self-Assembled Monolayer Growth

The growth of self-assembled monolayers from organosilanes like this compound is a complex process that is often described using various kinetic models. A common observation for similar long-chain alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), is that the monolayer formation does not always follow simple exponential growth. nih.gov Instead, the growth kinetics can be influenced by factors like humidity, solvent, temperature, and the concentration of the silane. illinois.edu

One widely accepted model for the growth of alkylsilane SAMs is based on an "islanding" mechanism. illinois.edu In this model, molecules initially adsorb onto the surface and form small, ordered domains or "islands." These islands then grow and eventually coalesce to form a complete monolayer. The rate of growth can be limited by either the nucleation of new islands or the diffusion of molecules to the edges of existing islands.

Studies on analogous systems have shown that the monolayer assembly process can often be described by apparent Langmuir adsorption kinetics. illinois.edu For example, the growth rate constant for octadecyltrichlorosilane has been found to be dependent on the ambient humidity and the concentration of the silane solution. illinois.edu At higher humidity, the hydrolysis of the chlorosilane headgroup is faster, which can accelerate the covalent attachment to the surface and the cross-linking between adjacent molecules.

A kinetic model for the formation of organic monolayers on hydrogen-terminated silicon surfaces proposes a free-radical chain mechanism. nih.gov This model involves initiation, propagation, and termination steps, leading to a non-exponential growth of the monolayer. nih.gov While this specific mechanism is for hydrosilylation, it highlights the complexity of SAM formation kinetics. For this compound, the kinetics would be dominated by hydrolysis and condensation reactions.

The following table presents a simplified kinetic model for SAM growth, which can be applied to this compound systems.

| Kinetic Stage | Description | Key Influencing Factors |

| Initial Adsorption (Physisorption) | Molecules from the solution adsorb onto the substrate surface. This is often a rapid and reversible process. | Concentration, Solvent, Temperature |

| Hydrolysis | The methoxy (B1213986) and chloro groups on the silicon atom react with trace water on the surface or in the solvent to form silanol (B1196071) (Si-OH) groups. | Water concentration (humidity), Catalyst |

| Covalent Bonding (Chemisorption) | The silanol groups condense with hydroxyl groups on the substrate (e.g., SiO2) to form stable Si-O-Substrate bonds. | Surface reactivity, Temperature |

| In-plane Polymerization | Adjacent hydrolyzed silane molecules condense with each other to form a cross-linked siloxane (Si-O-Si) network. | Molecular mobility on the surface, Temperature |

Thermodynamic Considerations in Surface Interactions

For long-chain alkylsilanes, the van der Waals interactions between the octadecyl chains are a significant driving force for the formation of a densely packed and ordered monolayer. These attractive interactions become more significant with increasing chain length, which is why long-chain silanes tend to form more ordered monolayers than their short-chain counterparts.

The interaction of the silane headgroup with the surface is also a critical thermodynamic factor. The hydrolysis of the chloro and methoxy groups is generally an exothermic process. The subsequent condensation reaction, forming strong covalent Si-O-Si and Si-O-substrate bonds, is also thermodynamically favorable and contributes significantly to the stability of the final monolayer.

Computational studies can be used to calculate the binding energies of the silane molecules to the surface and the interaction energies between the alkyl chains. These calculations can help in understanding the stability of different monolayer structures and in predicting the final morphology of the SAM.

Modeling of Reaction Paths and Chemical Mechanisms

Modeling the reaction pathways and chemical mechanisms of this compound self-assembly is crucial for understanding and controlling the formation of the monolayer. The primary reactions involved are the hydrolysis of the Si-Cl and Si-OCH3 bonds, followed by the condensation of the resulting silanol groups.

Computational models can trace the potential energy surface of these reactions, identifying the transition states and calculating the activation energy barriers. nasa.gov For example, studies on the gas-phase reactions of dichlorosilane (B8785471) and trichlorosilane (B8805176) have used ab initio methods to map out the reaction pathways. nasa.gov These studies have shown that the hydrolysis of chlorosilanes can proceed through a stepwise mechanism, with each subsequent hydrolysis step potentially having a different activation energy.

The presence of a methoxy group in this compound, in addition to the two chloro groups, introduces asymmetry and potentially different hydrolysis rates for the leaving groups. Modeling can elucidate whether the methoxy or the chloro groups are preferentially hydrolyzed and how this affects the subsequent condensation and monolayer structure.

Furthermore, modeling can investigate the role of catalysts, such as water or amines, in the reaction mechanism. acs.orgresearchgate.net These molecules can facilitate the hydrolysis and condensation reactions by lowering the activation energy barriers. For instance, it has been suggested that the polycondensation of chlorosilanes is facilitated by the presence of adsorbed water. acs.org

The following table outlines the key reaction steps in the self-assembly of this compound that can be elucidated through computational modeling.

| Reaction Step | Description | Information from Modeling |

| Step 1: Hydrolysis of Chloro Groups | The two Si-Cl bonds react with water to form Si-OH groups and release HCl. | Activation energies, reaction rates, influence of catalysts. |

| Step 2: Hydrolysis of Methoxy Group | The Si-OCH3 bond reacts with water to form a Si-OH group and methanol. | Relative reactivity compared to chloro groups. |

| Step 3: Surface Condensation | The Si-OH groups of the hydrolyzed molecule react with the surface hydroxyl groups (e.g., on silica) to form covalent Si-O-surface bonds. | Binding energies, optimal surface binding geometries. |

| Step 4: Intermolecular Condensation | The Si-OH groups of adjacent molecules react to form Si-O-Si cross-links, creating a polymeric network. | Energetics of dimerization and oligomerization, final monolayer structure. |

Future Research Directions and Emerging Applications

Novel Synthesis Routes and Controlled Architectures

Future research into n-Octadecylmethoxydichlorosilane is increasingly focused on developing novel synthesis routes that offer greater control over the molecular architecture of the resulting surface modifications. Traditional methods are being refined to allow for the precise construction of monolayers and more complex structures.

A key area of development is the move towards creating well-ordered monolayers, which can be influenced by the deposition process. researchgate.net Research has shown that vapor phase deposition can produce more highly ordered structures compared to solvent-based methods. researchgate.net The choice of solvent itself is a critical factor, as it can compete with the silane (B1218182) molecules for access to the substrate surface, thereby affecting the packing density of the grafted layer. researchgate.net

Furthermore, the reactivity of organosilanes with hydroxylated surfaces is an area of active investigation. The general order of reactivity is Si-NR2 > Si-Cl > Si-NH-Si > Si-O2CCH3 > Si-OCH3 > Si-OCH2CH3. gelest.com This understanding allows for the selection of appropriate silanes and reaction conditions to achieve desired surface properties. For this compound, its high hydrolytic sensitivity means it reacts rapidly with moisture, a factor that must be carefully controlled during synthesis to achieve uniform coatings. gelest.comresearchgate.netgelest.comgelest.com

Advanced Characterization Techniques for In-Situ Monitoring

The ability to monitor the formation of silane layers in real-time is crucial for understanding and controlling the self-assembly process. Advanced in-situ characterization techniques are becoming indispensable tools for this purpose.

Techniques such as in-situ attenuated total reflection infrared (ATR-IR) spectroscopy allow researchers to observe the growth of alkylsiloxane monolayers at the interface between a silicon crystal and the precursor solution. acs.org This provides valuable data on formation rates and structural changes during the growth process. acs.org

Other emerging in-situ methods include:

In-Situ Transmission Electron Microscopy (TEM): Enables the study of materials at the nanoscale under various environmental conditions. numberanalytics.com

In-Situ Scanning Electron Microscopy (SEM): Allows for the observation of morphology and composition changes under different conditions. numberanalytics.com

These techniques provide real-time observation, minimizing the risk of sample degradation that can occur with ex-situ methods. numberanalytics.com For instance, Si-29 NMR has been used to monitor the growth of oligomers in silane solutions over time, correlating this with the mechanical properties of the resulting film. researchgate.net

Multi-functional Surface Development and Synergistic Effects

A significant trend in the application of this compound is the development of multi-functional surfaces that exhibit a combination of desired properties. This is often achieved through the synergistic effects of combining different silanes or other modifying agents.

For example, this compound is known for its ability to impart hydrophobicity to surfaces. gelest.com This property can be combined with other functionalities, such as oleophobicity or even hydrophilicity, by using it in conjunction with other silanes. google.com The long alkyl chain of this compound provides a durable hydrophobic character, while other silanes can introduce different functionalities. russoindustrial.ru

The synergistic effects can also be seen in composite materials. For instance, treating fillers like kaolinite (B1170537) with organosilanes can lead to better dispersion within a polymer matrix, resulting in improved mechanical and thermal properties. researchgate.net The silane acts as a coupling agent, promoting adhesion between the inorganic filler and the organic polymer. researchgate.netrussoindustrial.ru

Computational Predictions and Machine Learning in Material Design

The integration of computational modeling and machine learning is set to revolutionize the design of materials based on this compound and other organosilanes. These approaches can accelerate the discovery of new materials with tailored properties. mdpi.comillinois.edu

Machine learning algorithms can be trained on large datasets of material properties to predict the performance of new, untested materials. mdpi.com This can significantly reduce the time and experimental effort required for material development. For example, machine learning models can predict properties such as band gaps, which are crucial for the design of electronic and photonic devices. arturorobertazzi.it

Computational methods, from quantum chemistry to molecular dynamics, provide insights that are often unobtainable through purely experimental means. illinois.edu These models can help in understanding the complex relationships between the molecular structure of the silane, the deposition conditions, and the final properties of the modified surface. mdpi.com This predictive capability is a key step towards the rational design of materials with specific functionalities. arturorobertazzi.it

Scalable Fabrication Methodologies for Industrial Translation

For the widespread industrial application of this compound-based coatings, the development of scalable and cost-effective fabrication methods is essential. Research is ongoing to translate laboratory-scale processes to industrial production.

Current methods for surface modification include sol-gel processes, spray drying, and vapor-phase deposition. researchgate.netepdf.pub The sol-gel technique, for instance, allows for the creation of self-assembled nano-phase coatings. researchgate.net However, challenges remain in scaling up these processes while maintaining the quality and uniformity of the coatings.